2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, also known as MRS 2179, is a purine nucleotide analogue that serves as a selective antagonist of the P2Y1 receptor. This compound has garnered attention due to its significant role in various biological processes and potential therapeutic applications, particularly in cardiovascular and neurological contexts. The molecular formula for this compound is and it has a CAS number of 101204-49-3 .
This compound falls under the category of purinergic receptor antagonists, specifically targeting the P2Y1 receptor. It is classified as a nucleotide and is recognized for its ability to modulate cellular responses mediated by purinergic signaling, which involves adenosine triphosphate and related compounds .
The synthesis of 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt typically involves several steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity during synthesis .
The molecular structure of 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt consists of:
The three-dimensional conformation of this compound allows it to selectively bind to P2Y1 receptors, influencing their activity in biological systems.
MRS 2179 primarily acts as a competitive antagonist at P2Y1 receptors, inhibiting the action of adenosine diphosphate. Its mechanism involves blocking receptor activation by preventing ligand binding, which can lead to various physiological effects such as reduced platelet aggregation and altered calcium signaling in cells.
Technical details about its interaction with specific receptors include:
The mechanism of action for MRS 2179 involves its competitive inhibition at the P2Y1 receptor site. When adenosine diphosphate binds to this receptor, it typically initiates a cascade of intracellular signaling events leading to platelet activation and aggregation. MRS 2179 competes with adenosine diphosphate for binding, thus preventing these downstream effects.
Data from studies indicate that MRS 2179 can significantly reduce calcium influx in cells stimulated by adenosine diphosphate, thereby mitigating cellular responses associated with thrombosis and inflammation .
Relevant analyses suggest that MRS 2179 maintains its integrity under physiological conditions, making it suitable for in vitro studies .
MRS 2179 is utilized extensively in research settings for:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3